molecular formula C9H7ClN2O B13452622 6-Chloro-2-methoxyquinoxaline CAS No. 104152-39-8

6-Chloro-2-methoxyquinoxaline

Katalognummer: B13452622
CAS-Nummer: 104152-39-8
Molekulargewicht: 194.62 g/mol
InChI-Schlüssel: DSZWPJSGTPEFJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-methoxyquinoxaline is a heterocyclic organic compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methoxyquinoxaline typically involves the reaction of 2-chloroaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinoxaline ring .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-2-methoxyquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction reactions can produce quinoxaline N-oxides or reduced quinoxalines .

Wirkmechanismus

The mechanism of action of 6-Chloro-2-methoxyquinoxaline involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to act as an ASIC channel modulator, which is involved in the treatment of pain and bone diseases .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Chloro-2-methoxyquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position and chlorine at the 6-position make it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

104152-39-8

Molekularformel

C9H7ClN2O

Molekulargewicht

194.62 g/mol

IUPAC-Name

6-chloro-2-methoxyquinoxaline

InChI

InChI=1S/C9H7ClN2O/c1-13-9-5-11-8-4-6(10)2-3-7(8)12-9/h2-5H,1H3

InChI-Schlüssel

DSZWPJSGTPEFJI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CN=C2C=C(C=CC2=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.